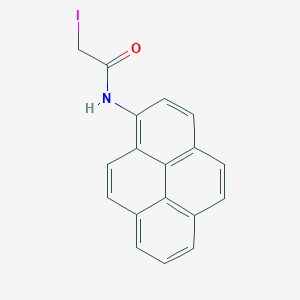

N-(1-Pyrene)iodoacetamide

Beschreibung

Significance of Fluorescent Probes in Biochemical and Biophysical Investigations

Fluorescent probes are molecules that can absorb light at a specific wavelength and emit it at a longer wavelength, a phenomenon known as fluorescence. This property makes them exceptionally useful for a multitude of applications in biochemical and biophysical research. researchgate.net The high sensitivity and versatility of these probes allow for real-time monitoring of biological processes at the molecular level. researchgate.netmdpi.com

Key applications of fluorescent probes include:

Protein Labeling and Tracking: Probes can be covalently attached to specific proteins, allowing researchers to visualize and track their localization and movement within living cells. smolecule.com

Studying Molecular Interactions: By observing changes in fluorescence, such as quenching or Förster resonance energy transfer (FRET), scientists can study the interactions between proteins and other biomolecules. smolecule.com

Probing Microenvironments: The fluorescence of certain probes is sensitive to the polarity and viscosity of their immediate surroundings, providing insights into the microenvironments within cells and membranes. researchgate.netsmolecule.com

Investigating Enzyme Activity: Fluorescent probes can be designed to report on the catalytic activity of enzymes, aiding in the study of enzyme kinetics and inhibition. smolecule.com

The development of a wide array of fluorescent probes has revolutionized many areas of biological science, leading to advancements in imaging techniques, spectroscopy, and high-throughput screening. mdpi.com

Historical Context of N-(1-Pyrene)iodoacetamide Application in Research

The use of this compound as a fluorescent label dates back several decades, with one of its earliest and most significant applications being the labeling of skeletal muscle actin in 1981. smolecule.com This pioneering work demonstrated the probe's utility in studying the dynamics of actin polymerization and its interactions with other proteins. smolecule.comnih.gov For nearly four decades, it has remained a widely used tool for these types of investigations. nih.gov

Early studies focused on conjugating this compound to the reactive sulfhydryl group of cysteine residues in proteins. researchgate.net A notable study in 1981 detailed the conjugation of the probe to rabbit skeletal muscle actin and investigated the fluorescence characteristics of the resulting conjugate. researchgate.net This research revealed a significant enhancement in fluorescence intensity upon the polymerization of labeled G-actin, providing a powerful method for monitoring this fundamental cellular process. researchgate.net

Over the years, the application of this compound has expanded to include studies on a variety of proteins and biological systems. For instance, it has been used to introduce fluorescent probes into Escherichia coli RNA polymerase to study its structure and function. nih.gov These studies have provided valuable insights into the conformational changes that proteins undergo during their biological activities.

Scope and Objectives of the Academic Research Outline

This article aims to provide a comprehensive overview of the chemical compound this compound and its applications in academic research. The primary objectives are to:

Detail the chemical and physical properties of this compound.

Explore its role as a fluorescent probe in studying protein structure, dynamics, and interactions.

Provide specific examples of its application in research, such as in the study of actin and RNA polymerase.

The information presented is based on established scientific literature and aims to be a valuable resource for researchers and students interested in the use of fluorescent probes in biochemistry and biophysics.

Detailed Research Findings

This compound is a thiol-reactive fluorescent probe, meaning it specifically attaches to the sulfhydryl groups of cysteine residues in proteins. pubcompare.aifishersci.ie This specificity allows for targeted labeling of proteins. The pyrene (B120774) group of the molecule is a polycyclic aromatic hydrocarbon known for its characteristic fluorescence. smolecule.com

The fluorescence emission spectrum of pyrene is highly sensitive to its local environment. smolecule.com This sensitivity is a key feature that researchers exploit. For example, the fluorescence of this compound-labeled actin changes upon polymerization, making it an excellent tool for studying the kinetics of this process. thermofisher.com

A significant phenomenon observed with pyrene-containing compounds is the formation of "excimers" (excited-state dimers). nih.gov An excimer can form when an excited-state pyrene molecule interacts with a ground-state pyrene molecule in close proximity. nih.gov This results in a new, red-shifted emission band, providing a direct measure of the proximity between the labeled sites. nih.gov This property has been utilized to study protein folding and conformational changes. thermofisher.com

One well-documented application is the labeling of actin at cysteine-374. nih.gov Cryo-electron microscopy studies have revealed the precise location of the pyrene moiety within the actin filament, showing it nestled in a hydrophobic pocket between two actin subunits. researchgate.net This detailed structural information helps to explain the observed fluorescence changes upon polymerization and interaction with other proteins. researchgate.net

| Property | Value | Source |

| Molecular Formula | C18H12INO | nih.govcymitquimica.com |

| Molecular Weight | 385.2 g/mol | nih.govchemimpex.com |

| Appearance | Dark grey powder | chemimpex.com |

| Melting Point | 225 - 227 °C (decomposes) | chemimpex.com |

| Reactivity | Thiol-reactive | fishersci.ie |

| Excitation Maximum | ~340 nm | thermofisher.com |

| Emission Maximum (Monomer) | ~376 nm | thermofisher.com |

| Emission Maximum (Excimer) | ~470 nm | thermofisher.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-iodo-N-pyren-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12INO/c19-10-16(21)20-15-9-7-13-5-4-11-2-1-3-12-6-8-14(15)18(13)17(11)12/h1-9H,10H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEFIQVNOAJGDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70227722 | |

| Record name | N-(1-Pyrenyl)iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76936-87-3 | |

| Record name | N-(1-Pyrenyl)iodoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076936873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Pyrenyl)iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-Pyrenyl)iodoacetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D39CEY9MDL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Modification Strategies for N 1 Pyrene Iodoacetamide Derivatives

General Synthetic Routes to N-(1-Pyrene)iodoacetamide

The synthesis of this compound is a multi-step process that has been refined to enhance yield and purity. A common pathway involves the initial preparation of 1-pyrenemethylamine from 1-pyrenecarboxaldehyde (B26117) through reductive amination. Concurrently, the iodoacetamide (B48618) moiety is synthesized from acetamide (B32628) via halogenation. The final step is a coupling reaction where 1-pyrenemethylamine and iodoacetamide are joined through a nucleophilic substitution reaction, resulting in the formation of this compound. smolecule.com This process ensures the retention of the fluorescent pyrene (B120774) group, which is crucial for its function as a molecular probe. smolecule.com

Functional Group Reactivity: Thiol-Specific Labeling via Iodoacetamide Moiety

The iodoacetamide group of this compound exhibits specific reactivity towards thiol (sulfhydryl) groups, which are present in the cysteine residues of proteins. smolecule.commdpi.com This reaction forms a stable thioether bond, covalently attaching the pyrene probe to the protein. smolecule.com The specificity of this reaction is a key feature, allowing for the targeted labeling of proteins at cysteine sites. mdpi.com However, it is important to conduct labeling under carefully controlled pH conditions to ensure that the reaction occurs predominantly at cysteine residues and to minimize non-specific labeling of other amino acid side chains. mdpi.com While highly specific for thiols, some non-specific labeling can occur at high dye-to-thiol ratios. nih.gov

Preparation of this compound-Labeled Biomolecules

The unique spectral properties of the pyrene moiety make this compound an invaluable tool for studying biomolecular interactions and conformational changes. nih.gov The fluorescent emission of the pyrene monomer provides information about the polarity of its microenvironment, while the formation of an excimer (an excited-state dimer) at longer wavelengths indicates the proximity of another pyrene molecule, typically within 10 Å. nih.gov

Labeling Protocols for Actin Proteins

A prominent application of this compound is the labeling of actin proteins, which has been instrumental in studying actin polymerization dynamics since 1981. smolecule.com Actin possesses a highly reactive cysteine residue at position 374, which is the primary target for labeling with pyrene iodoacetamide at a high pH. ed.ac.uked.ac.uk

A general protocol for labeling actin involves several key steps:

Preparation of Actin: Lyophilized actin is resuspended and dialyzed to ensure it is in a suitable buffer for labeling. cmu.edu

Induction of Polymerization: The addition of salts like KCl and MgCl2 induces the polymerization of G-actin (globular actin) into F-actin (filamentous actin). cmu.edu

Labeling Reaction: A stock solution of this compound, typically dissolved in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), is added to the F-actin solution. ed.ac.ukcmu.edu The mixture is then incubated, often overnight in the dark, to allow the labeling reaction to proceed. ed.ac.ukcmu.edu

Stopping the Reaction and Depolymerization: The reaction is often stopped, and the labeled F-actin is pelleted by ultracentrifugation. The pellet is then resuspended in a buffer that promotes depolymerization back to G-actin. ed.ac.uk

Considerations for Stoichiometry of Labeling in Protein Modification

The stoichiometry of labeling, or the ratio of dye molecules to protein molecules, is a critical parameter in protein modification studies. An optimal 1:1 pyrene-to-cysteine ratio is often desired. nih.gov However, achieving this exact ratio can be challenging, and ratios of less than one can still provide valuable information about the probe's microenvironment and spatial proximity. nih.gov For instance, studies on pyrene-labeled rabbit muscle actin have reported labeling stoichiometries ranging from 0.4 to 0.6 dyes per actin monomer. cytoskeleton.comcytoskeleton.comcosmobio.co.jp It is crucial to carefully consider the interpretation of data obtained from higher labeling ratios, as this may indicate non-specific labeling at sites other than the intended cysteine residue. nih.gov The stoichiometry is typically determined spectrophotometrically by measuring the absorbance of the pyrene and the protein. ed.ac.ukcmu.edu

Purification and Characterization of Labeled Biomolecules

Following the labeling reaction, it is essential to purify the labeled biomolecule to remove any unreacted dye and to separate the labeled protein from any unlabeled protein. Gel filtration chromatography is a common method used for this purpose. cmu.edunih.gov For example, a G-25 column can be used to separate the labeled actin from free pyrene iodoacetamide. cmu.edu

Characterization of the labeled biomolecule involves confirming the success of the labeling and assessing the impact of the label on the protein's structure and function. This can be achieved through various techniques:

Spectrophotometry: Measuring the absorbance at the characteristic wavelength for pyrene (around 344 nm) and for the protein (around 280 or 290 nm) allows for the calculation of the dye-to-protein molar ratio. ed.ac.ukcmu.edu

Fluorimetry: The fluorescence emission spectrum of the labeled protein can confirm the covalent attachment of the pyrene probe and provide insights into its local environment. nih.gov

Mass Spectrometry: This technique can be used to confirm the covalent modification and identify the specific site of labeling. nih.gov

Functional Assays: It is crucial to verify that the attached fluorescent label does not significantly perturb the biological activity of the protein. nih.gov For example, the polymerization capacity of pyrene-labeled actin is a key functional parameter to assess. cytoskeleton.com

Development of Pyrene Iodoacetamide Analogs with Varied Linker Lengths

To further refine the utility of pyrene-based probes, researchers have developed analogs of this compound with varied linker lengths connecting the pyrene moiety to the reactive group. nih.govacs.org The length and flexibility of this linker can influence the positioning of the pyrene probe on the protein surface and, consequently, its photophysical properties. acs.org

Systematic variation of the linker length allows for a more detailed investigation of protein structure and dynamics. For example, by using a series of pyrene derivatives with increasing chain lengths, it is possible to probe different regions of a protein and to control the site of photocleavage in proximity-based experiments. nih.gov The flexibility of the linker is also a key factor, as it can affect the ability of two pyrene molecules to form an excimer, providing information about the dynamics of the labeled sites. acs.org The development of such analogs with tailored properties expands the toolkit available for studying biomolecular interactions with greater precision. researchgate.net

Spectroscopic Characterization of N 1 Pyrene Iodoacetamide in Biological Systems

Monomer Fluorescence Emission Properties and Environmental Sensitivity

The fluorescence emission spectrum of the pyrene (B120774) monomer is characterized by a series of well-resolved vibronic bands. The relative intensities of these bands are highly sensitive to the polarity of the surrounding microenvironment, a phenomenon that forms the basis for its application as a polarity probe.

Influence of Microenvironment Polarity on Monomer Fluorescence

The fluorescence spectrum of pyrene exhibits a structured emission with five distinct peaks. The intensity ratio of the first vibronic band (I1 at approximately 373 nm) to the third vibronic band (I3 at approximately 384 nm) is particularly sensitive to the polarity of the solvent. In non-polar, hydrophobic environments, the I3 band shows a significant enhancement, resulting in a low I1/I3 ratio. Conversely, in polar, hydrophilic environments, the intensity of the I3 band decreases relative to the I1 band, leading to a higher I1/I3 ratio. This "Pyrene Polarity Scale" allows for the quantitative assessment of the local polarity of the pyrene probe's immediate surroundings.

| Solvent | I1/I3 Ratio | Polarity |

|---|---|---|

| Hexadecane | 0.58 | Non-polar |

| Methanol | 1.45 | Polar |

| Dimethyl Sulfoxide (B87167) (DMSO) | 1.95 | Highly Polar |

| Vapor Phase | 0.47 | Non-polar |

Applications in Probing Hydrophobic Pockets and Local Polarity

The sensitivity of N-(1-Pyrene)iodoacetamide's monomer fluorescence to the local environment makes it an invaluable tool for probing hydrophobic pockets and assessing local polarity within proteins. When the probe is covalently attached to a cysteine residue that becomes buried within a hydrophobic pocket upon protein folding or conformational change, a significant decrease in the I1/I3 ratio is observed, accompanied by an increase in fluorescence intensity.

A classic example is the study of actin polymerization. When this compound is conjugated to cysteine-374 of G-actin (monomeric actin), the pyrene moiety is exposed to the aqueous solvent. Upon polymerization to F-actin (filamentous actin), the pyrene label becomes buried in a hydrophobic pocket between actin subunits. nih.gov This environmental change leads to a dramatic, approximately 20-fold, increase in fluorescence intensity. nih.govnih.gov This property has been widely exploited to monitor the kinetics of actin polymerization in real-time. nih.gov

Similarly, studies on the S-100a protein, a calcium-binding protein, have utilized this compound to probe conformational changes upon ion binding. annualreviews.org When the labeled protein binds Zn2+, the pyrene probe moves into a more hydrophobic environment, resulting in an enhancement of its fluorescence. annualreviews.org Conversely, Ca2+ binding leads to a quenching of the fluorescence, indicating a different conformational change that alters the probe's local environment. annualreviews.org

Excimer Fluorescence as a Proximity Probe

A hallmark of pyrene and its derivatives is the formation of an "excimer," an excited-state dimer that forms when an excited-state pyrene molecule interacts with a ground-state pyrene molecule. This phenomenon occurs only when the two pyrene moieties are in close spatial proximity, typically within 3-4 Å. The resulting excimer fluorescence is characterized by a broad, unstructured emission band at a longer wavelength (around 480 nm) compared to the structured monomer emission.

Mechanisms of Excimer Formation in this compound Conjugates

In proteins labeled with this compound, excimer formation can occur through two primary mechanisms: intramolecular and intermolecular. Intramolecular excimer formation arises when two pyrene-labeled cysteine residues within the same polypeptide chain or protein complex are brought into close proximity due to the protein's tertiary or quaternary structure. Intermolecular excimer formation occurs when labeled protein molecules associate or aggregate, bringing pyrene moieties from different molecules close to one another. The efficiency of excimer formation is dependent not only on the distance between the pyrene rings but also on their relative orientation.

Excimer/Monomer Fluorescence Ratio as an Indicator of Molecular Proximity and Conformational Changes

The ratio of the excimer fluorescence intensity (IE) to the monomer fluorescence intensity (IM) serves as a sensitive measure of the proximity of the pyrene probes. A high IE/IM ratio indicates that a significant population of the pyrene labels are in a conformation that favors excimer formation, implying close proximity. Conversely, a low IE/IM ratio suggests that the pyrene moieties are, on average, further apart.

This ratiometric analysis is a powerful tool for monitoring dynamic processes such as protein folding, conformational changes, and protein-protein interactions. For instance, in studies of tropomyosin, a coiled-coil protein involved in muscle regulation, this compound has been used to label cysteine residues. mdpi.comscispace.com Changes in the IE/IM ratio upon heating or the binding of other proteins like troponin reflect alterations in the association and conformation of the tropomyosin chains. mdpi.comscispace.com Specifically, an increase in excimer fluorescence can indicate a local unfolding or increased flexibility that allows the pyrene probes to interact more freely. scispace.com

| Condition | Observed Change in IE/IM Ratio | Interpretation |

|---|---|---|

| Temperature Increase (Pre-transition) | Increase | Local unfolding, increased chain flexibility |

| Temperature Increase (Melting Transition) | Decrease | Chain separation |

| Binding of Myosin Subfragment 1 | Increase | Conformational change in the tropomyosin-actin filament |

Applications in Studying Protein Folding and Aggregation Phenomena

The ability of this compound to report on intermolecular proximity makes it particularly well-suited for studying protein folding and aggregation. In the case of protein folding, if a protein is engineered to have two cysteine residues that are distant in the unfolded state but come together in the folded state, the folding process can be monitored by the appearance of excimer fluorescence.

More commonly, excimer fluorescence is used to monitor protein aggregation. As monomeric proteins labeled with this compound begin to aggregate, the pyrene moieties on different molecules are brought into close contact, leading to a significant increase in the IE/IM ratio. This provides a direct and sensitive method for detecting the onset and progression of aggregation.

Studies on human carbonic anhydrase II have utilized pyrene excimer fluorescence to investigate its aggregation pathway. diva-portal.org By introducing cysteine mutations at specific sites and labeling them with pyrene, researchers were able to identify the regions of the protein involved in intermolecular contacts during aggregation. diva-portal.org Similarly, the aggregation of neurofilament light protein fragments has been studied using this compound. mdpi.com A dramatic shift in the monomer/excimer fluorescence ratio upon heating indicated heat-induced denaturation and subsequent aggregation, where the conformation of the aggregated state differed significantly from the native state. mdpi.com These studies highlight the power of excimer fluorescence in elucidating the molecular mechanisms underlying protein aggregation, a process implicated in numerous diseases.

Fluorescence Quenching Studies

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore due to a variety of molecular interactions with other substances, known as quenchers. For pyrene-labeled proteins, quenching studies are instrumental in probing the accessibility of the attached pyrene group to small molecules in the solvent, thereby revealing information about the protein's surface topography and conformational changes. core.ac.ukhahnlab.com

The accessibility of the this compound probe, once conjugated to a protein, can be quantitatively assessed using collisional quenchers such as acrylamide (B121943) or iodide ions. core.ac.ukscience.gov These small molecules can diffuse through the solvent and, upon collision with the excited-state pyrene, cause it to return to the ground state without emitting a photon. The efficiency of this quenching process is directly related to the degree of exposure of the pyrene moiety to the solvent.

A key method for analyzing this accessibility is through the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. A study on bovine brain S-100a protein labeled with N-(1-pyrenyl)iodoacetamide provides a clear example. core.ac.uk In this research, acrylamide was used to quench the pyrene fluorescence. The Stern-Volmer constants (KSV), which are a measure of quenching efficiency, were determined under different conditions. core.ac.uk

The data showed that in the presence of calcium ions (Ca²⁺), the pyrene probe was more accessible to the acrylamide quencher, as indicated by a higher Stern-Volmer constant. core.ac.uk This suggests that Ca²⁺ binding induces a conformational change in the S-100a protein that increases the exposure of the labeled cysteine residue to the solvent. core.ac.uk The inclusion of potassium chloride (KCl) further increased this accessibility. core.ac.uk

Table 1. Stern-Volmer constants for the quenching of N-(1-pyrenyl)iodoacetamide-labeled S-100a protein by acrylamide under various conditions. Data sourced from a study by Baudier et al. core.ac.uk

Fluorescence quenching data provides significant insights into the conformational dynamics of proteins. Changes in the accessibility of the pyrene probe, as measured by quenching, often correlate with functional changes in the protein. For instance, the binding of ligands, protein-protein interactions, or post-translational modifications can all alter a protein's conformation, which in turn changes the local environment of the attached pyrene probe.

In the aforementioned study of S-100a, the addition of calcium quenched the fluorescence intensity, while the addition of zinc (Zn²⁺) caused an enhancement, pointing to distinct conformational changes induced by different metal ions. core.ac.uk Similarly, the well-studied system of actin polymerization utilizes pyrene fluorescence. The fluorescence of pyrene-labeled actin is significantly enhanced upon polymerization into filaments (F-actin) from its monomeric form (G-actin). researchgate.netbiorxiv.org Conversely, the binding of myosin to these pyrene-labeled actin filaments leads to a substantial quenching of the fluorescence. researchgate.netbiorxiv.org This quenching indicates that the interaction with myosin induces a conformational change in the actin protomer, altering the pyrene's microenvironment and making it more susceptible to quenching or altering its non-radiative decay pathways. researchgate.net These observations have been fundamental in kinetic studies of actin polymerization and its interaction with motor proteins. biorxiv.org

Time-Resolved Fluorescence Spectroscopy

While steady-state fluorescence measurements provide information about the average state of the fluorophore population, time-resolved fluorescence spectroscopy offers a more dynamic picture by measuring the decay of fluorescence intensity over time after excitation by a pulse of light. This technique is particularly powerful for this compound due to its intrinsically long fluorescence lifetime. nih.govthermofisher.com

The excited-state fluorescence lifetime (τ) is the average time a fluorophore spends in the excited state before returning to the ground state. This parameter is highly sensitive to the fluorophore's immediate surroundings. Conjugates of this compound are notable for having one of the longest excited-state fluorescence lifetimes among common thiol-reactive probes, often exceeding 100 nanoseconds. nih.govthermofisher.com This long lifetime provides a broad window to observe dynamic molecular events such as rotational motion, solvent relaxation, and interactions with quenchers. nih.gov

The measurement is typically performed using time-correlated single-photon counting (TCSPC). umass.edu The long lifetime of pyrene derivatives contrasts sharply with other probes, making it uniquely suited for studying slower dynamic processes and for detecting proximal relationships through excimer formation. thermofisher.com

Table 2. Comparison of typical excited-state fluorescence lifetimes for various thiol-reactive probes. Data sourced from Thermo Fisher Scientific and Smolecule. thermofisher.comsmolecule.com

Changes in the fluorescence lifetime of this compound are directly correlated with changes in the protein's dynamics and the polarity of the probe's microenvironment. A more polar or solvent-exposed environment, or the presence of quenching species, typically shortens the fluorescence lifetime. Conversely, a non-polar, buried environment leads to a longer lifetime.

The study of N-(1-pyrenyl)iodoacetamide-labeled actin by Kouyama and Mihashi provides an excellent example of this correlation. researchgate.net They measured the fluorescence lifetimes of the pyrene probe when actin was in its monomeric (G-actin) and polymeric (F-actin) states, as well as when F-actin was bound to heavy meromyosin. The fluorescence decay was found to be complex, often requiring more than one exponential component to be fitted, indicating that the pyrene probe exists in multiple, distinct microenvironments. However, a significant change in the average lifetime was observed, correlating with the large increase in fluorescence intensity upon polymerization. researchgate.net

Table 3. Fluorescence lifetimes of N-(1-pyrenyl)iodoacetamide-labeled actin. The polymerization from G-actin to F-actin results in a dramatic increase in the major lifetime component, reflecting the pyrene moiety's transition to a more rigid and non-polar environment within the actin filament. Data adapted from Kouyama and Mihashi (1981). researchgate.net

This dramatic increase in lifetime upon polymerization is explained by high-resolution cryo-electron microscopy structures, which show the pyrene moiety becomes buried in a hydrophobic cavity between actin subunits in the filament. biorxiv.org This sequestration from the aqueous solvent reduces non-radiative decay pathways, leading to both a longer lifetime and higher quantum yield (brighter fluorescence). biorxiv.org The ability to correlate specific lifetime components with distinct conformational states makes time-resolved fluorescence of this compound-labeled proteins a refined tool for dissecting complex biological processes. researchgate.net

Applications of N 1 Pyrene Iodoacetamide in Protein Structure and Dynamics Research

Probing Protein Conformational Changes

The environmentally sensitive fluorescence of N-(1-Pyrene)iodoacetamide allows for the monitoring of conformational changes in proteins. nih.gov Changes in the polarity of the probe's microenvironment or its proximity to other pyrene (B120774) molecules can lead to significant alterations in its fluorescence emission spectrum. nih.govsemanticscholar.org

A primary application of this compound is in the study of actin dynamics. nih.govresearchgate.net When this compound is conjugated to cysteine-374 of G-actin (monomeric actin), its fluorescence is relatively low. nih.govnih.govresearchgate.net Upon polymerization into F-actin (filamentous actin), the local environment of the pyrene probe changes, leading to a substantial increase in fluorescence intensity. nih.govresearchgate.netcytoskeleton.com This fluorescence enhancement provides a real-time method to monitor the kinetics of actin polymerization. nih.govresearchgate.net

The polymerization of actin can be tracked by measuring the increase in pyrene fluorescence over time. researchgate.net This assay is widely used to study the effects of various proteins and molecules that regulate actin dynamics. researchgate.netmdpi.com For instance, the rate of polymerization can be quantified to understand how different factors influence the nucleation and elongation phases of actin filament formation. mdpi.com

Table 1: Fluorescence Changes of this compound-labeled Actin

| State of Actin | Relative Fluorescence Intensity |

| G-actin | Low |

| F-actin | High (up to 25-fold increase) nih.govresearchgate.net |

This table illustrates the significant change in fluorescence upon the polymerization of actin, which forms the basis of the pyrene-actin polymerization assay.

This compound can be used to probe conformational changes in a variety of proteins beyond actin. By labeling specific cysteine residues, researchers can monitor local structural rearrangements that occur during protein function. For example, in the study of enzymes, changes in the fluorescence of a conjugated pyrene probe can indicate conformational transitions that are crucial for catalytic activity. These transitions may be induced by substrate binding, allosteric effectors, or changes in environmental conditions. While sharp transitions in spectroscopic properties might sometimes be misinterpreted as conformational changes, careful analysis can provide valuable insights. nih.gov

The binding of ligands, such as substrates or inhibitors, to a protein can induce localized conformational changes. researchgate.net If a cysteine residue is located near the ligand-binding site, labeling it with this compound can allow for the detection of these changes through alterations in pyrene fluorescence. Similarly, post-translational modifications can alter the local protein structure, which can also be monitored using this technique. This approach provides a sensitive method to study the structural consequences of molecular interactions and modifications.

Elucidating Protein-Protein Interactions

Protein-protein interactions are fundamental to most biological processes. researchgate.net this compound can be employed to study these interactions by monitoring changes in the fluorescence of the labeled protein upon binding to its partner. These changes can result from the altered microenvironment of the pyrene probe at the protein-protein interface.

The interaction between actin and myosin is the molecular basis of muscle contraction. mdpi.com this compound-labeled actin is a valuable tool for studying the kinetics and thermodynamics of this interaction. nih.govnih.gov When myosin subfragment 1 (S1) or heavy meromyosin (HMM) binds to pyrene-labeled F-actin, the fluorescence of the pyrene probe is significantly quenched or reduced. nih.govresearchgate.net This change in fluorescence can be used to determine the binding affinity and kinetics of the actin-myosin interaction. nih.govnih.gov Studies have shown that the pyrene label on Cys-374 of actin has a minimal effect on the affinity for myosin S1, decreasing it by less than a factor of two. nih.govnih.gov

Table 2: Effect of Myosin Binding on Pyrene-Actin Fluorescence

| Interacting Proteins | Change in Pyrene Fluorescence |

| Pyrene-labeled F-actin + Heavy Meromyosin (or S1) | Fluorescence intensity reduced to ~25% nih.govresearchgate.net |

This table summarizes the observed fluorescence quenching upon the binding of myosin fragments to pyrene-labeled F-actin.

The regulation of muscle contraction in striated muscle is controlled by the troponin-tropomyosin complex, which is sensitive to calcium ions. researchgate.netresearchgate.net this compound has been used to label tropomyosin at Cys-190 to investigate its interaction with troponin and the influence of calcium. researchgate.netnih.gov The fluorescence of pyrene-labeled tropomyosin changes upon the binding of the troponin complex. Furthermore, thin filaments reconstituted with pyrene-labeled actin exhibit a modest increase in pyrene fluorescence upon the binding of Ca2+. nih.govnih.gov This indicates that calcium binding to troponin induces conformational changes that are transmitted through tropomyosin to actin, which can be detected by the pyrene probe. nih.gov

Table 3: Calcium Sensitivity in Reconstituted Thin Filaments

| Condition | Change in Pyrene Fluorescence of Labeled Actin |

| Binding of Ca2+ to reconstituted thin filaments | ~5% increase nih.govnih.gov |

This table shows the subtle but detectable change in fluorescence of pyrene-labeled actin in response to calcium binding, reflecting the allosteric regulation of the thin filament.

Investigating Actin-Binding Protein Interactions

This compound has been extensively used to study the interactions between actin and various actin-binding proteins (ABPs), most notably myosin. When this compound is conjugated to Cysteine-374 of G-actin, its fluorescence is relatively low. However, upon polymerization into F-actin, the fluorescence intensity of the pyrene label increases significantly, by a factor of about 25 nih.gov. This phenomenon provides a robust and convenient assay to monitor actin polymerization kinetics in real-time.

The binding of myosin subfragment 1 (S1) or heavy meromyosin to pyrene-labeled F-actin leads to a substantial quenching of the pyrene fluorescence, reducing it to about 25% of the initial intensity nih.govnih.gov. This fluorescence change is indicative of a conformational change in the actin protomer upon myosin binding, suggesting that the local structure of the F-actin protomer shifts towards a G-actin-like conformation nih.govnih.gov. This sensitivity to the binding of motor proteins has made pyrene-labeled actin a cornerstone in studies of muscle contraction and cell motility.

Mechanistic analyses of compounds that affect the cardiac myosin-actin interaction have also utilized pyrene-labeled actin. The fluorescence of the pyrene probe is sensitive to conformational changes in F-actin induced by these compounds, which in turn affect the strong-binding state of myosin to actin nih.gov. Some compounds can prevent the fluorescence quenching typically observed upon myosin binding, indicating a disruption of the strong-binding interaction nih.gov.

The table below summarizes the fluorescence changes of this compound-labeled actin under different conditions.

| Condition | Relative Fluorescence Intensity | Implication |

| G-actin bound | Low | Baseline fluorescence of the monomeric state. |

| F-actin (polymerized) | High (approx. 25-fold increase) | Change in the microenvironment of the pyrene probe upon polymerization. |

| F-actin + Myosin | Low (quenched to approx. 25%) | Conformational change in actin upon myosin binding. |

Structural Mapping and Proximity Relationships

The specific reactivity of the iodoacetamide (B48618) group of this compound with the thiol group of cysteine residues allows for targeted labeling of proteins. By introducing cysteine residues at specific locations through site-directed mutagenesis, researchers can place the pyrene probe at desired positions within a protein or protein complex. The fluorescence properties of the attached pyrene can then be used to obtain distance information.

A key feature of pyrene is its ability to form an excited-state dimer, known as an excimer, when two pyrene molecules are in close proximity (approximately 10 Å) nih.gov. This excimer exhibits a characteristic broad, red-shifted fluorescence emission at longer wavelengths (around 460 nm), distinct from the structured monomer emission (375-410 nm) nih.gov. The ratio of excimer to monomer fluorescence intensity (E/M ratio) is highly sensitive to the distance and orientation between the two pyrene probes. This property has been exploited as a spectroscopic ruler to measure intramolecular and intermolecular distances in proteins mdpi.com. For instance, by labeling two different cysteine residues within a protein with this compound, the presence and intensity of excimer fluorescence can indicate the spatial proximity of these residues.

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring distances in the 1-10 nanometer range nih.gov. It involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor.

This compound can serve as a FRET donor. In a study on nucleic acid hybridization, FRET was demonstrated from a pyrene donor to a perylene acceptor, with a calculated Förster distance (the distance at which FRET is 50% efficient) of 22.3 Å nih.gov. This pyrene-perylene pair allowed for distance determinations in the range of 11 to 32 Å nih.gov. While this specific example is in the context of nucleic acids, the same principle can be and is applied to protein studies. By site-specifically labeling a protein with this compound as the donor and another fluorescent probe as the acceptor, intramolecular distances and conformational changes can be quantified. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a highly sensitive method for detecting small changes in molecular proximity.

The combination of fluorescence labeling with this compound and cryo-electron microscopy (cryo-EM) has provided unprecedented insights into the structure of protein assemblies. High-resolution cryo-EM structures of F-actin filaments labeled with this compound at Cysteine-374 have been determined nih.govnih.govrcsb.org. These structures reveal that upon polymerization, the pyrene moiety is buried in a hydrophobic cavity between adjacent actin subunits along the long-pitch helix nih.govnih.govrcsb.org. This explains the significant increase in fluorescence upon polymerization, as the probe moves from a more aqueous to a more hydrophobic environment.

The cryo-EM structures also elucidate how the binding of other proteins, such as myosin and cofilin, can reduce the fluorescence by altering the conformation of the actin filament and increasing the exposure of the pyrene probe to the solvent nih.govnih.gov. Furthermore, these structural studies show how the binding of profilin to actin monomers can enhance fluorescence by shielding the pyrene from the solvent nih.gov. The integration of fluorescence data with high-resolution structural information from cryo-EM provides a powerful approach to understand the molecular mechanisms underlying protein function and regulation.

The table below summarizes the structural findings from cryo-EM of pyrene-labeled actin.

| State of Pyrene-Labeled Actin | Location of Pyrene Moiety | Impact on Fluorescence |

| Polymerized F-actin | Buried in a hydrophobic cavity between subunits. | Increased fluorescence. |

| F-actin with Myosin/Cofilin | Increased solvent exposure. | Decreased fluorescence (quenching). |

| G-actin with Profilin | Shielded from solvent. | Enhanced fluorescence. |

Characterization of Protein Folding and Unfolding Pathways

The study of protein folding and unfolding is crucial for understanding protein function and misfolding diseases. The fluorescence of this compound is sensitive to the polarity of its microenvironment, making it a useful probe for monitoring conformational changes during folding and unfolding.

The initial stages of protein aggregation often involve the formation of small oligomeric species or "nucleation sites," which can also be characterized by changes in the exposure of hydrophobic surfaces. The enhanced fluorescence or changes in the emission spectrum of this compound can be used to monitor the kinetics of these early aggregation events, providing insights into the mechanisms of amyloid formation and other protein aggregation diseases.

Thermal Denaturation Studies

This compound is a valuable tool for investigating the thermal stability of proteins. By covalently attaching the pyrene fluorophore to cysteine residues, researchers can monitor changes in protein conformation as a function of temperature. The underlying principle of this application lies in the sensitivity of the pyrene moiety's fluorescence to its local microenvironment. When a protein is in its native, folded state, the pyrene label is typically in a specific, often hydrophobic, environment. As the temperature increases, the protein begins to unfold, a process known as thermal denaturation. This unfolding exposes the pyrene probe to the more polar aqueous solvent, leading to distinct changes in its fluorescence properties, such as a shift in emission wavelength or a change in fluorescence intensity nih.gov.

The process involves labeling the protein of interest, which contains at least one reactive cysteine residue, with this compound. The labeled protein is then subjected to a controlled temperature ramp while its fluorescence is continuously monitored. The resulting data, when plotted as fluorescence intensity versus temperature, typically produces a sigmoidal curve. This curve provides a profile of the unfolding transition, from the folded state (usually at lower temperatures) to the unfolded state (at higher temperatures). The midpoint of this transition is defined as the melting temperature (Tm), a key indicator of the protein's thermal stability. A higher Tm value signifies greater stability.

Research on the muscle protein tropomyosin provides a specific example of this application. Studies have utilized this compound to probe the heat-induced unfolding of tropomyosin. These experiments revealed that the presence of the pyrene label could detect localized unfolding events and shifts in the pretransition temperature, providing insights into how different regions of the protein respond to thermal stress nih.gov. The data indicated that the pyrene label, while slightly perturbing the protein structure, was effective in monitoring the temperature-induced denaturation process nih.gov. By observing changes in the pyrene fluorescence, researchers can assess how factors like ligand binding, mutations, or interactions with other proteins affect the thermal stability of the target protein.

The following table presents representative data from a hypothetical thermal denaturation study of a protein labeled with this compound, illustrating the change in fluorescence that accompanies the unfolding process.

| Temperature (°C) | Relative Fluorescence Intensity (a.u.) | Protein State |

|---|---|---|

| 30 | 98.5 | Folded |

| 35 | 97.9 | Folded |

| 40 | 96.2 | Folded |

| 45 | 91.7 | Transition |

| 50 | 75.4 | Transition |

| 55 | 50.1 | Transition (Tm) |

| 60 | 24.8 | Transition |

| 65 | 11.2 | Unfolded |

| 70 | 9.8 | Unfolded |

| 75 | 9.5 | Unfolded |

N 1 Pyrene Iodoacetamide in Enzyme Activity and Molecular Mechanism Studies

Impact of N-(1-Pyrene)iodoacetamide Labeling on Enzyme Catalytic Activity

The introduction of a bulky fluorescent probe like this compound can potentially alter the catalytic activity of an enzyme. The extent of this impact depends on the location of the labeled cysteine residue relative to the active site and its role in catalysis or maintenance of the enzyme's three-dimensional structure.

Labeling of cysteine residues that are distant from the active site and not involved in major conformational changes may have a negligible effect on enzyme kinetics. Conversely, modification of a cysteine within or near the active site, or one that is crucial for conformational flexibility, can lead to a significant reduction or even complete inhibition of catalytic activity. Iodoacetamide (B48618) itself is known to be an irreversible inhibitor of enzymes with a cysteine residue in their active site, as the alkylation of this critical residue blocks catalysis nih.gov.

The effect of this compound labeling on enzyme activity is a critical consideration in experimental design. It is essential to characterize the catalytic properties of the labeled enzyme to ensure that the observed fluorescence changes are representative of a functionally relevant protein.

| Enzyme | Observed Effect of this compound Labeling | Reference |

|---|---|---|

| Escherichia coli RNA Polymerase | Reduction in overall enzymatic activity. The rate of chain elongation is approximately 54% of that observed for the native enzyme. | researchgate.net |

Probing Active Site Dynamics and Conformational Coupling

This compound is particularly useful for studying the dynamic nature of enzyme active sites and the coupling of conformational changes to catalytic events. The fluorescence of the pyrene (B120774) probe is sensitive to the polarity of its microenvironment. A change in the position of the probe, as a result of a conformational change in the enzyme, can lead to a change in its fluorescence properties anl.gov.

There are two main fluorescence phenomena that are exploited in these studies:

Monomer Emission: The fluorescence spectrum of a single pyrene molecule (monomer) is sensitive to the polarity of its surroundings. In a nonpolar environment, such as the hydrophobic interior of a protein, the emission spectrum shows enhanced fine structure. Conversely, in a more polar, aqueous environment, the fine structure is less resolved. This allows researchers to monitor changes in the local environment of the labeled cysteine residue during substrate binding, catalysis, or inhibitor association anl.gov.

Excimer Emission: When two pyrene molecules are in close proximity (within ~10 Å), they can form an excited-state dimer called an excimer, which emits light at a longer wavelength than the monomer. This phenomenon is a powerful tool for detecting conformational changes that bring two labeled cysteine residues closer together or move them further apart. The ratio of excimer to monomer fluorescence intensity can provide quantitative information about the distance between the two probes and how this distance changes during the catalytic cycle anl.govnih.gov.

By strategically placing this compound probes on specific cysteine residues, researchers can map the conformational landscape of an enzyme and understand how different regions of the protein communicate with each other to achieve catalysis.

Case Studies: RNA Polymerase and Carbonic Anhydrase II

This compound has been used to introduce fluorescent probes into Escherichia coli RNA polymerase to study its structure and function. In one study, approximately two pyrene molecules were incorporated per enzyme molecule researchgate.net. The labeling was distributed among the subunits, with the sigma (σ), beta (β), and beta-prime (β') subunits being modified, while the alpha (α) subunit was essentially unlabeled researchgate.net.

| RNA Polymerase Subunit | Pyrene Equivalents per Subunit | Functional Implication of Labeling |

|---|---|---|

| Sigma (σ) | ~1 | Alteration of secondary structure and reduction in the rate of chain elongation. |

| Beta (β) | 0.6 | |

| Beta-prime (β') | 0.6 | |

| Alpha (α) | <0.1 | Largely unmodified. |

While fluorescent labeling is a common technique to study the biophysical properties of Human Carbonic Anhydrase II (HCA II), specific studies employing this compound are not prominently featured in the reviewed literature. However, a closely related compound, N-(1-pyrenemethyl)iodoacetamide, has been used to label single-cysteine variants of HCA II to study protein aggregation via excimer fluorescence.

The potential utility of this compound in studying HCA II would depend on the presence and accessibility of cysteine residues in functionally relevant regions. Human Carbonic Anhydrase II contains two cysteine residues, Cys-206 and Cys-212, neither of which is in the active site. Cys-206 is located on the surface of the enzyme, while Cys-212 is buried within the protein structure. Labeling of the surface-exposed Cys-206 with this compound could potentially be used to monitor global conformational changes or interactions with other proteins. However, due to its distance from the active site, it is less likely to provide direct information about the catalytic mechanism. To probe the active site dynamics of HCA II using this reagent, site-directed mutagenesis would likely be required to introduce a cysteine residue at a strategic location within or near the active site. In such an engineered variant, the fluorescence of the attached pyrene probe could then report on substrate binding and the conformational changes associated with catalysis.

Advancements and Future Directions in N 1 Pyrene Iodoacetamide Research

Development of Advanced Spectroscopic Techniques for Enhanced Resolution

The utility of N-(1-Pyrene)iodoacetamide as a fluorescent probe is intrinsically linked to the capabilities of spectroscopic detection methods. Recent progress in spectroscopy has focused on extracting more detailed information from the pyrene (B120774) label by improving temporal and spatial resolution.

One of the key areas of advancement is in time-resolved fluorescence spectroscopy . Techniques like nanosecond-pulse fluorimetry have revealed complex fluorescence emission decays for this compound when conjugated to proteins. For instance, studies on pyrene-labeled actin have shown that the fluorescence decay is not a single exponential process but is characterized by multiple intrinsic lifetimes. nih.gov This complexity suggests that the pyrene probe exists in multiple conformational states or microenvironments, even when attached to a specific site. Dissecting these lifetimes provides a higher-resolution view of the local protein environment and its dynamics.

| Labeled Species | Fluorescence Lifetimes (ns) |

| N-(1-Pyrenyl)iodoacetamide-actin adduct | 3, 14, 60 |

| N-(1-Pyrene)maleimide-actin adduct | 17, 48, 111 |

This table presents the complex fluorescence lifetimes observed for pyrene derivatives conjugated to actin, as determined by nanosecond-pulse fluorimetry. The multiple lifetimes indicate that the probe experiences different local environments. nih.gov

Furthermore, the emergence of super-resolution microscopy techniques, such as PALM (Photoactivation Localization Microscopy) and STORM (Stochastic Optical Reconstruction Microscopy), opens up new possibilities for imaging pyrene-labeled proteins within cells at resolutions beyond the diffraction limit of light. nih.govnih.gov While these methods typically rely on photoswitchable fluorophores, the principles of localizing single emitters can be adapted to probes like pyrene, enabling the visualization of protein organization and dynamics at the nanoscale. youtube.com

Integration with Computational Modeling and Molecular Dynamics Simulations

To fully interpret the rich data generated by advanced spectroscopic techniques, researchers are increasingly turning to computational methods. The integration of experimental results from this compound with computational modeling and molecular dynamics (MD) simulations provides a more complete, atomistic-level understanding of molecular structures and their dynamics.

MD simulations can model the conformational behavior of a protein with a covalently attached pyrene label, helping to explain observed changes in fluorescence. For example, simulations of pyrene-labeled poly(acrylic acid) have demonstrated how pH changes alter the polymer's conformation, forcing the pyrene moieties into either a stacked or an extended state, which directly corresponds to experimentally observed fluorescence changes. lp.edu.ua Such simulations can predict how the attachment of the bulky pyrene group might influence the local or global structure of a protein.

A landmark example of this integration is the use of cryo-electron microscopy (cryo-EM) combined with molecular modeling to solve the structure of actin filaments labeled with this compound at Cysteine-374. nih.gov Researchers used the known chemical structure of the pyrene moiety to generate restraints for the refinement of the cryo-EM map. nih.gov The resulting high-resolution structures revealed that upon polymerization, the pyrene group becomes buried in a hydrophobic cavity between actin subunits. This structural finding provides a clear explanation for the dramatic, 20-fold increase in fluorescence intensity that has been observed experimentally for nearly four decades. nih.govresearchgate.net The models also explain how the binding of other proteins, like myosin and cofilin, alters this environment to reduce fluorescence. nih.gov

These integrated approaches transform the pyrene label from a simple reporter of a change to a precise probe of defined structural transitions. By simulating the possible orientations and dynamics of the pyrene probe relative to the protein, researchers can generate hypotheses that can be tested experimentally, creating a powerful feedback loop between theory and observation. nih.govnih.gov

Expansion into Novel Biological Systems and Processes

While this compound is famously used to study actin polymerization kinetics, its application is expanding to probe a wider range of biological questions. nih.govresearchgate.netnih.gov The sensitivity of pyrene's monomer and excimer fluorescence makes it suitable for studying any system where protein conformation or proximity changes are critical.

A significant area of expansion is the study of protein aggregation , a process implicated in numerous diseases. Researchers have used pyrene-labeled proteins to monitor the early stages of aggregation. When single-cysteine variants of human carbonic anhydrase II were labeled with a pyrene iodoacetamide (B48618) derivative, the formation of a molten globule intermediate that is prone to aggregation could be tracked by an increase in pyrene excimer fluorescence. researchgate.net This excimer signal, which arises when two pyrene molecules come into close proximity (~10 Å), serves as a direct reporter of protein-protein association. nih.gov

The probe is also being used to investigate the complex interactions within multicomponent systems. For instance, in the study of muscle contraction, pyrene-labeled actin has been instrumental in detailing the binding kinetics of myosin subfragments and the regulatory effects of the troponin/tropomyosin complex. nih.gov Thin filaments reconstituted with pyrene-labeled actin even show a detectable change in fluorescence upon binding Ca2+, demonstrating the probe's sensitivity to subtle, allosteric conformational changes. nih.gov

Future applications are likely to include more detailed studies of membrane proteins , where conformational changes are central to function, and in the high-throughput screening of compounds that modulate protein-protein interactions or enzyme activity. thermofisher.comthermofisher.com The ability to monitor enzyme kinetics in real-time by observing conformational changes associated with substrate binding or product release is another promising avenue of research. nih.govnih.gov

Methodological Improvements for Labeling Efficiency and Specificity

The precision of any experiment using this compound depends on the quality of the labeling reaction. Recent research has focused on optimizing labeling protocols to maximize efficiency and, crucially, specificity for the target thiol group.

Iodoacetamide and its derivatives react with deprotonated thiols (thiolates), making the reaction pH-dependent. atto-tec.com Systematic studies have shown that the optimal pH for iodoacetamide alkylation is between 8.0 and 8.5. atto-tec.comnih.gov At this pH, the thiol group is sufficiently deprotonated to react efficiently, while minimizing side reactions with other nucleophilic amino acid residues like histidine or lysine, which can occur at higher pH or with excess reagent. thermofisher.com It is also critical to perform the reaction in the dark, as iodoacetamide is photolabile. thermofisher.comnih.gov

Systematic evaluations have refined the optimal conditions for alkylation in proteomic workflows. One study found that iodoacetamide gave superior results compared to other alkylating agents, with optimal conditions being 14 mM iodoacetamide at room temperature for 30 minutes. nih.gov

| Parameter | Optimal Condition | Rationale / Notes |

| Reagent | Iodoacetamide | Provides high reaction completion and low side reactions compared to other reagents. nih.gov |

| Concentration | 14 mM | Found to be optimal for maximizing peptide identification in proteomics. nih.gov |

| pH | 8.0 - 8.5 | Ensures sufficient deprotonation of cysteine thiols while minimizing off-target reactions. atto-tec.com |

| Temperature | Room Temperature | Provides a balance between reaction rate and reagent stability. nih.gov |

| Time | 30 minutes | Sufficient for reaction completion under the specified conditions. nih.govthermofisher.com |

| Light | In the dark | Iodoacetamide is light-sensitive and should be protected from light to prevent degradation. thermofisher.comnih.gov |

This table summarizes the optimized conditions for the alkylation of cysteine residues with iodoacetamide based on systematic studies. Adhering to these conditions improves the efficiency and specificity of the labeling reaction. atto-tec.comnih.govthermofisher.comnih.gov

Beyond optimizing conditions, new chemical strategies are being developed for quantitative proteomics . Methods like isoTOP-ABPP (isotope-targeted activity-based protein profiling) utilize isotopically labeled iodoacetamide-alkyne probes ("light" and "heavy" versions) to quantify differences in cysteine reactivity across different samples. nih.gov Another advanced approach uses iodoacetyl tandem mass tags (iodoTMT), which combine a cysteine-reactive iodoacetyl group with an isobaric mass tag. researchgate.net This allows for the simultaneous quantification of peptides from multiple samples (multiplexing), significantly increasing throughput and precision in comparative studies of protein S-nitrosylation and other cysteine modifications. researchgate.net These methods represent a significant leap forward, enabling researchers to move from qualitative observations to precise, quantitative measurements of cysteine reactivity and protein abundance. nih.govnih.gov

Q & A

Q. How is N-(1-Pyrene)iodoacetamide utilized in fluorescent labeling of cysteine residues in proteins?

- Methodological Answer : this compound reacts specifically with free thiol groups (e.g., Cys374 in actin) to form a stable thioether bond. For labeling:

- Step 1 : Reduce disulfide bonds in the protein using agents like DTT (1–5 mM) to expose cysteine residues.

- Step 2 : Incubate the protein with a 10–20-fold molar excess of this compound in a buffer (e.g., 50 mM Tris-HCl, pH 8.0) at 4°C for 2–4 hours.

- Step 3 : Remove unreacted dye via dialysis or size-exclusion chromatography.

- Validation : Measure labeling efficiency using UV-Vis spectroscopy (pyrene absorbance at 344 nm, ε = 22,000 M⁻¹cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- Key Measures :

- Personal Protection : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation (use fume hoods) and skin contact.

- Waste Disposal : Collect all waste in designated containers for halogenated organic compounds and coordinate with certified waste management services.

- Emergency Response : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Refer to safety data sheets (H303+H313+H333) for specific hazards .

Advanced Research Questions

Q. How does the nucleotide state of actin (ADP vs. ADP-Pi) influence fluorescence properties of pyrene-labeled actin?

- Structural and Mechanistic Insights :

- Pyrene fluorescence intensity increases when actin is in the ADP-Pi state compared to ADP-actin. Cryo-EM studies reveal that the solvent-accessible surface area (SASA) of Cys374 is ~6.2 Ų in ADP-actin versus ~0.1 Ų in ADP-Pi-actin, reducing pyrene mobility and enhancing fluorescence .

- Experimental Design : Use phosphate buffers (10–50 mM) to stabilize ADP-Pi-actin and measure fluorescence changes with a spectrofluorometer (excitation: 365 nm; emission: 407 nm). Correlate with actin polymerization kinetics via pyrene fluorescence assays .

Q. What factors limit the conjugation efficiency of this compound with cysteine residues in proteins?

- Critical Parameters :

- Solvent Accessibility : Cysteine residues buried in hydrophobic pockets (e.g., Cys374 in native actin filaments) exhibit slow labeling rates (half-time >2 hours). Use denaturing agents (e.g., 4 M guanidine HCl) to temporarily expose residues .

- Competing Reactions : Avoid reducing agents (e.g., DTT, β-mercaptoethanol) during labeling. Pre-treat proteins with iodoacetamide derivatives under anaerobic conditions to prevent disulfide reformation .

Q. How can this compound be applied in biohybrid energy systems?

- Case Study : In photosynthetic biohybrid solar cells, this compound acts as a bifunctional linker.

- Procedure :

- Step 1 : Functionalize carbon electrodes with pyrene moieties via π-π stacking.

- Step 2 : Conjugate the protein (e.g., bacterial reaction centers) to the electrode via cysteine-specific labeling.

- Step 3 : Use electrochemical impedance spectroscopy to validate electron transfer efficiency (e.g., photocurrent density of 10–15 µA/cm²) .

Data Contradiction Analysis

Q. Why do pyrene-labeled actin filaments show variable fluorescence responses to myosin binding?

- Resolution :

- Myosin binding reduces pyrene fluorescence by ~30% due to steric hindrance at the actin-myosin interface. However, discrepancies arise from differences in labeling efficiency (aim for >90% via HPLC validation) and filament structural heterogeneity (e.g., ADP vs. ADP-Pi states).

- Troubleshooting : Use single-molecule fluorescence resonance energy transfer (smFRET) to decouple population-averaged effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.